molecular formula C10H10Cl2O2 B1402366 Methyl 3,5-dichloro-2-methylphenylacetate CAS No. 1806304-71-1

Methyl 3,5-dichloro-2-methylphenylacetate

Cat. No.: B1402366
CAS No.: 1806304-71-1
M. Wt: 233.09 g/mol
InChI Key: YDKIUWMFEZQXPC-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a derivative of phenylacetic acid and is characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-2-methylphenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichloro-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: 3,5-dichloro-2-methylphenylacetic acid.

    Reduction: 3,5-dichloro-2-methylphenylmethanol.

Scientific Research Applications

Methyl 3,5-dichloro-2-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-methylphenylacetate involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the ester group allows it to participate in various biochemical reactions. For instance, it can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets .

Comparison with Similar Compounds

Methyl 3,5-dichloro-2-methylphenylacetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(3,5-dichloro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-7(4-10(13)14-2)3-8(11)5-9(6)12/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKIUWMFEZQXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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